Cas no 605655-15-0 (4-(Methoxymethyl)benzene-1-sulfonyl Chloride)

4-(Methoxymethyl)benzene-1-sulfonyl chloride is a sulfonylating reagent commonly used in organic synthesis for introducing the sulfonyl functional group into target molecules. Its methoxymethyl substituent enhances solubility and reactivity, making it particularly useful in peptide coupling reactions and the preparation of sulfonamides. The compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. Its reactivity with amines and alcohols allows for efficient derivatization, facilitating the construction of complex molecular architectures. Proper handling under anhydrous conditions is recommended to prevent hydrolysis. This reagent is valued for its versatility in medicinal chemistry and material science applications.
4-(Methoxymethyl)benzene-1-sulfonyl Chloride structure
605655-15-0 structure
Product name:4-(Methoxymethyl)benzene-1-sulfonyl Chloride
CAS No:605655-15-0
MF:C8H9ClO3S
MW:220.673260450363
CID:3385396
PubChem ID:55280306

4-(Methoxymethyl)benzene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONYL CHLORIDE, 4-(METHOXYMETHYL)-
    • 4-(Methoxymethyl)benzene-1-sulfonyl Chloride
    • 4-(Methoxymethyl)benzenesulfonyl chloride
    • SCHEMBL1491216
    • 4-(Methoxymethyl)benzenesulfonylchloride
    • HZB67622
    • 605655-15-0
    • EN300-125783
    • FZA65515
    • 858-437-5
    • AKOS006335784
    • Inchi: InChI=1S/C8H9ClO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3
    • InChI Key: WKWGSOIGLWSEPZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 219.9960930g/mol
  • Monoisotopic Mass: 219.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 51.8Ų

4-(Methoxymethyl)benzene-1-sulfonyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-125783-0.05g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
0.05g
$197.0 2023-05-24
Enamine
EN300-125783-5.0g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
5g
$2443.0 2023-05-24
TRC
M543555-100mg
4-(Methoxymethyl)benzene-1-sulfonyl Chloride
605655-15-0
100mg
$ 320.00 2022-06-03
Enamine
EN300-125783-10.0g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
10g
$3622.0 2023-05-24
Enamine
EN300-125783-0.5g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
0.5g
$656.0 2023-05-24
Aaron
AR01A57O-100mg
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
100mg
$357.00 2025-02-09
Aaron
AR01A57O-10g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
10g
$4160.00 2023-12-14
Enamine
EN300-125783-2500mg
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95.0%
2500mg
$1650.0 2023-10-02
1PlusChem
1P01A4ZC-250mg
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
250mg
$485.00 2025-03-04
1PlusChem
1P01A4ZC-5g
4-(methoxymethyl)benzene-1-sulfonyl chloride
605655-15-0 95%
5g
$2569.00 2024-04-22

4-(Methoxymethyl)benzene-1-sulfonyl Chloride Related Literature

Additional information on 4-(Methoxymethyl)benzene-1-sulfonyl Chloride

Comprehensive Overview of 4-(Methoxymethyl)benzene-1-sulfonyl Chloride (CAS No. 605655-15-0)

4-(Methoxymethyl)benzene-1-sulfonyl Chloride (CAS No. 605655-15-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is particularly valued for its role as a versatile intermediate in the synthesis of sulfonamides, which are critical in drug development. The compound's unique structure, featuring a methoxymethyl group, enhances its reactivity and selectivity in various chemical transformations, making it a focal point for researchers exploring novel therapeutic agents.

In recent years, the demand for sulfonyl chloride derivatives has surged due to their applications in designing small-molecule inhibitors and bioconjugation techniques. With the rise of targeted drug delivery and precision medicine, compounds like 4-(Methoxymethyl)benzene-1-sulfonyl Chloride have gained attention for their ability to modify biomolecules and improve drug efficacy. Researchers frequently search for "sulfonyl chloride applications in drug discovery" or "CAS 605655-15-0 synthesis methods," reflecting the growing interest in this chemical's potential.

The compound's stability under controlled conditions and compatibility with diverse reaction environments further contribute to its popularity. For instance, it is often employed in peptide coupling reactions and cross-coupling chemistry, where its reactivity with amines and alcohols is exploited. This aligns with the broader trend of optimizing green chemistry protocols, as scientists seek efficient and sustainable synthetic routes. Queries such as "eco-friendly sulfonylation techniques" or "605655-15-0 solubility data" highlight the intersection of industrial relevance and environmental considerations.

From a structural perspective, the methoxymethyl moiety in 4-(Methoxymethyl)benzene-1-sulfonyl Chloride offers steric and electronic advantages, enabling selective functionalization. This property is particularly valuable in medicinal chemistry, where subtle modifications can significantly alter a compound's pharmacokinetic profile. Discussions around "structure-activity relationships (SAR)" and "sulfonyl chloride stability" frequently reference this compound, underscoring its role in rational drug design.

In summary, 4-(Methoxymethyl)benzene-1-sulfonyl Chloride (CAS No. 605655-15-0) exemplifies the synergy between synthetic utility and biomedical innovation. Its adaptability in high-throughput screening and combinatorial chemistry positions it as a key player in advancing modern therapeutics. As the scientific community continues to explore its applications, this compound remains a subject of both academic and industrial fascination.

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